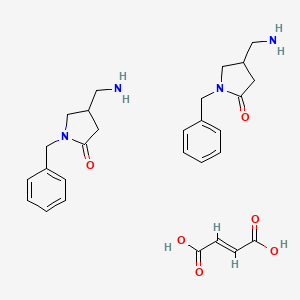

Nebracetam fumarate

Description

Properties

IUPAC Name |

4-(aminomethyl)-1-benzylpyrrolidin-2-one;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H16N2O.C4H4O4/c2*13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10;5-3(6)1-2-4(7)8/h2*1-5,11H,6-9,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHCLGIFHRYJFN-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97205-34-0 (Parent) | |

| Record name | Nebracetam fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97205-35-1 | |

| Record name | Nebracetam fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEBRACETAM FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GPZ0A8OW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Nebracetam Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathways for nebracetam, a nootropic agent of the racetam family, culminating in the formation of its fumarate salt. Nebracetam, chemically known as 4-(aminomethyl)-1-benzylpyrrolidin-2-one, is noted for its activity as an M1 muscarinic acetylcholine receptor agonist. This document outlines two primary chemical synthesis routes and provides detailed experimental protocols for key steps, supported by quantitative data and process visualizations.

Core Synthesis Pathways

Two principal pathways for the synthesis of the nebracetam free base (4-(aminomethyl)-1-benzylpyrrolidin-2-one) have been identified in the literature.

Pathway A: The Phthalimide Protection Route This pathway utilizes a phthalimide-protected intermediate, which is deprotected in the final step to yield the primary amine of nebracetam. This method is well-documented and provides a clear, high-yield final step.

Pathway B: The Itaconic Acid Route A more convergent approach begins with the reaction of itaconic acid and benzylamine. This method involves the formation of the pyrrolidinone ring, followed by functional group manipulations to introduce the aminomethyl group. This pathway is considered efficient due to a reduced number of synthetic stages.[1]

Precursors and Intermediates

The synthesis of nebracetam relies on key starting materials and the formation of specific intermediates.

| Pathway | Key Precursors / Starting Materials | Key Intermediates |

| A | 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one, Hydrazine Hydrate | Nebracetam (free base) |

| B | Itaconic Acid, Benzylamine | 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, 1-benzyl-5-oxopyrrolidine-3-carboxamide |

Experimental Protocols

The following sections provide detailed methodologies for key stages of nebracetam synthesis.

Protocol 1: Synthesis of Nebracetam from Phthalimide Intermediate (Pathway A)

This protocol details the deprotection of 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one to yield nebracetam.

Step 1: Deprotection of 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one [2]

-

Stir a mixture of 54 g (0.16 mol) of 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one in 1.3 liters of ethyl alcohol.

-

Add 32 g of hydrazine hydrate to the mixture.

-

Continue stirring at ambient temperature for 4 hours. A precipitate of phthalic acid hydrazide will form.

-

Filter the precipitate by suction and concentrate the filtrate by evaporation.

-

Add 500 ml of methylene chloride to the residue and extract three times with 100 ml of water each time.

-

Dry the organic phase and evaporate the solvent to yield the nebracetam free base as a residue.

Protocol 2: Formation of Nebracetam Fumarate Salt

This protocol describes the conversion of the nebracetam free base into its stable fumarate salt.[2] PubChem identifies the final product as a 2:1 salt, with two molecules of nebracetam per molecule of fumaric acid.[3]

-

Dissolve the nebracetam residue from the previous step in 500 ml of methanol.

-

Heat the solution to boiling.

-

With stirring, add 20 g (0.17 mol) of solid fumaric acid in batches.

-

Allow the mixture to cool. Colorless crystals of nebracetam fumarate will precipitate.

-

Suction filter the crystals and wash them with methanol and then ether.

-

Dry the final product.

| Parameter | Value | Reference |

| Yield | 20-25 g (48-60% of theory) | [2] |

| Melting Point | 209°-211° C | [2] |

Synthesis Pathway Visualizations

The following diagrams, generated using DOT language, illustrate the logical flow of the described synthetic routes.

Pathway A: Phthalimide Route Workflow

References

Nebracetam fumarate mechanism of action in the cholinergic system.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebracetam, a pyrrolidinone derivative of the racetam family, has been investigated for its nootropic and cognitive-enhancing properties. A significant component of its mechanism of action is centered on the modulation of the cholinergic system, a critical neurotransmitter network for memory and learning. This technical guide provides an in-depth analysis of the available scientific evidence detailing the interaction of nebracetam fumarate with the cholinergic system. It consolidates quantitative data, outlines key experimental methodologies, and visualizes the proposed signaling pathways to offer a comprehensive resource for researchers and drug development professionals. While some data for nebracetam is available, this guide also incorporates findings from the structurally related compound nefiracetam to provide a broader context for its potential mechanisms, with clear distinctions made between the two compounds.

Modulation of Muscarinic Acetylcholine Receptors

Nebracetam has been identified as an agonist at the M1 muscarinic acetylcholine receptor, a key target in the development of cognitive enhancers.

M1 Muscarinic Receptor Agonism

Studies have demonstrated that nebracetam directly stimulates M1 muscarinic receptors. This interaction is believed to be a cornerstone of its pro-cognitive effects.

Quantitative Data:

| Compound | Parameter | Value | Cell Line | Reference |

| Nebracetam HCl | EC₅₀ (intracellular Ca²⁺ increase) | 1.59 mM | Jurkat | [1] |

Experimental Protocol: Measurement of Intracellular Calcium Rise in Jurkat Cells

The agonistic activity of nebracetam at M1 muscarinic receptors was determined by measuring its effect on intracellular calcium concentration ([Ca²⁺]i) in the human leukemic T-cell line, Jurkat, which endogenously expresses M1 receptors.[2]

-

Cell Culture: Jurkat cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, which allows for the ratiometric measurement of intracellular calcium.

-

Experimental Setup: The dye-loaded cells are washed and resuspended in a buffer with and without extracellular calcium (plus a chelating agent like EGTA) to distinguish between calcium influx and release from intracellular stores.

-

Stimulation: Nebracetam is added to the cell suspension at various concentrations to elicit a response.

-

Data Acquisition: Changes in fluorescence intensity are monitored using a fluorometer or a fluorescence microscope, allowing for the calculation of [Ca²⁺]i.

-

Antagonist Confirmation: To confirm the involvement of M1 receptors, the experiment is repeated in the presence of muscarinic antagonists such as atropine (non-selective), pirenzepine (M1-selective), and AF-DX 116 (M2-selective). The blockade of the nebracetam-induced [Ca²⁺]i rise by these antagonists, with a potency order of atropine > pirenzepine > AF-DX 116, confirms the M1-muscarinic agonist activity of nebracetam.[2]

Signaling Pathway:

Enhancement of Acetylcholine Release

A primary mechanism through which nebracetam is thought to exert its cognitive-enhancing effects is by increasing the presynaptic release of acetylcholine.

Concentration-Dependent Increase in Acetylcholine Release

Studies in isolated dog stellate ganglia have shown that nebracetam enhances acetylcholine release in a concentration-dependent manner.[3]

Quantitative Data:

| Compound | Effect | Concentration Range | Tissue | Reference |

| Nebracetam | Enhanced Acetylcholine Release | 10⁻⁷ to 10⁻⁵ M | Dog Stellate Ganglia | [3] |

Experimental Protocol: Acetylcholine Release Assay in Dog Stellate Ganglia

This protocol outlines the methodology used to measure the effect of nebracetam on acetylcholine release from presynaptic nerve terminals.[3]

-

Tissue Preparation: Stellate ganglia are isolated from dogs and placed in a superfusion chamber.

-

Superfusion: The ganglia are continuously superfused with a physiological salt solution (e.g., Krebs solution) containing an acetylcholinesterase inhibitor to prevent the degradation of released acetylcholine.

-

Stimulation: The preganglionic nerve is electrically stimulated (e.g., at 5 Hz) to evoke acetylcholine release.

-

Sample Collection: The superfusate is collected at regular intervals before, during, and after the application of nebracetam.

-

Acetylcholine Quantification: The concentration of acetylcholine in the collected superfusate is determined using a sensitive analytical method, such as radioimmunoassay (RIA) or high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The amount of acetylcholine released in the presence of nebracetam is compared to the baseline release to determine the effect of the compound.

Proposed Mechanism of Enhanced Acetylcholine Release:

The enhanced release of acetylcholine by nebracetam is not attributed to the blockade of presynaptic M2 muscarinic autoreceptors.[3] Instead, the proposed mechanisms include:

-

Acceleration of Acetylcholine Formation: Nebracetam was found to stimulate acetylcholine formation in the isolated ganglion.[3]

-

Increased Choline Uptake under Depleted Conditions: While nebracetam did not alter choline uptake under normal conditions, it enhanced uptake when acetylcholine levels were depleted.[3]

Interaction with Other Cholinergic System Components

Choline Acetyltransferase (ChAT)

Direct enzymatic assays have shown that nebracetam does not directly act on choline acetyltransferase activity.[3] However, as mentioned previously, it does stimulate overall acetylcholine formation within the ganglion.

Acetylcholinesterase (AChE)

Currently, there is no available data to suggest that nebracetam directly inhibits acetylcholinesterase. Its primary cholinergic mechanism appears to be centered on presynaptic modulation and receptor interaction rather than enzymatic inhibition.

Nicotinic Acetylcholine Receptors (nAChRs)

There is a lack of direct evidence for the interaction of nebracetam with nicotinic acetylcholine receptors. However, studies on the related compound, nefiracetam, have shown potentiation of α4β2 nicotinic receptor currents, suggesting a potential area for future investigation with nebracetam.[4]

Downstream Signaling Pathways: Insights from Nefiracetam

While direct evidence for nebracetam's influence on specific downstream signaling pathways is limited, research on nefiracetam provides a plausible framework for the intracellular events that may be triggered by nebracetam's interaction with cholinergic receptors.

Protein Kinase C (PKC) and G-Protein Involvement

Nefiracetam has been shown to potentiate nicotinic acetylcholine receptor currents through a mechanism involving Protein Kinase C (PKC).[4] This potentiation is linked to the activation of Gs proteins.[4] Given that M1 muscarinic receptors, the target of nebracetam, are coupled to Gq proteins which also activate PKC, it is plausible that PKC activation is a common downstream event for both nebracetam and nefiracetam, albeit through potentially different initial receptor targets.

Conclusion

Nebracetam fumarate exerts its influence on the cholinergic system through a multi-faceted mechanism. The primary actions identified are its agonism at M1 muscarinic receptors and its enhancement of presynaptic acetylcholine release, which appears to be mediated by an acceleration of acetylcholine synthesis and increased choline uptake in states of high neuronal demand. While direct evidence for its interaction with nicotinic receptors and specific downstream signaling pathways remains to be fully elucidated, the existing data strongly supports its classification as a cholinergic enhancer. Further research is warranted to quantify the potency of its effects on acetylcholine release and to explore its potential interactions with other components of the cholinergic synapse and associated intracellular signaling cascades. This guide provides a foundational understanding for scientists and researchers aiming to further investigate the therapeutic potential of nebracetam in cognitive disorders associated with cholinergic dysfunction.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increase of acetylcholine release by nebracetam in dog cardiac sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Nebracetam Fumarate: A Comprehensive Analysis of its Effects on Neurotransmitter Systems Beyond Acetylcholine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nebracetam fumarate, a prominent member of the racetam family of nootropic compounds, has been the subject of extensive research for its potential cognitive-enhancing effects. While its modulation of the cholinergic system, particularly through the potentiation of nicotinic acetylcholine receptors, is well-documented, a growing body of evidence reveals a more complex pharmacological profile. This technical guide provides an in-depth exploration of the effects of nebracetam on key neurotransmitter systems beyond acetylcholine, including the glutamatergic, GABAergic, dopaminergic, and serotonergic systems. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing signaling pathways, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of nebracetam and related compounds.

Glutamatergic System Modulation

Nebracetam exerts a significant influence on the glutamatergic system, primarily through the potentiation of N-methyl-D-aspartate (NMDA) receptor function. This interaction is crucial for synaptic plasticity, learning, and memory.

Quantitative Data: NMDA Receptor Potentiation

| Parameter | Value | Concentration of Nebracetam | Experimental Model | Reference |

| Maximal Potentiation of NMDA-evoked currents | ~170% of control | 10 nM | Rat cortical neurons in primary culture | [1] |

| Minimum Effective Concentration | 1 nM | 1 nM | Rat cortical neurons in primary culture | [1] |

| EC50 for NMDA current potentiation | Not explicitly stated, bell-shaped response | Peaks at 10 nM | Rat cortical neurons in primary culture | [1] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents

Objective: To measure the effect of nebracetam on NMDA receptor-mediated currents in cultured rat cortical neurons.

Methodology:

-

Cell Culture: Primary cultures of cortical neurons are prepared from the cerebral cortex of 18-day-old rat fetuses. Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in a controlled environment.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on neurons after 7-14 days in culture.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. Mg2+ is omitted to prevent voltage-dependent block of NMDA receptors.

-

Internal Pipette Solution (in mM): 140 CsF, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with pH adjusted to 7.2.

-

Recording Equipment: An appropriate patch-clamp amplifier and data acquisition system are used.

-

-

Drug Application: NMDA (e.g., 100 µM) is applied to the bath to evoke inward currents. Nebracetam is then co-applied with NMDA at various concentrations (e.g., 1 nM to 10 µM) to assess its modulatory effects.

-

Data Analysis: The peak amplitude of the NMDA-evoked current in the presence of nebracetam is compared to the control response (NMDA alone). Dose-response curves are generated to determine the maximal potentiation and effective concentration range.

Signaling Pathway: Nebracetam's Interaction with the NMDA Receptor

The potentiation of NMDA receptors by nebracetam is multifaceted, involving an interaction with the glycine co-agonist binding site and the involvement of intracellular signaling cascades.

Caption: Nebracetam's modulation of the NMDA receptor signaling pathway.

GABAergic System Modulation

Nebracetam also interacts with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Its effects on GABAA receptors are complex, exhibiting both potentiation and inhibition depending on the experimental conditions.

Quantitative Data: GABAA Receptor Modulation

| Parameter | Value | Concentration of Nebracetam | Experimental Model | Reference |

| Shift in GABA dose-response curve | To lower concentrations by 16 µM | 10 µM | Rat dorsal root ganglion neurons | [2][3] |

| Reduction in maximal GABA response | 22.84 ± 0.68% | 10 µM | Rat dorsal root ganglion neurons | [2][3] |

| Potentiation of GABA-induced currents (at 10 µM GABA) | Concentration-dependent | 1-100 µM | Rat dorsal root ganglion neurons | [2][3] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABA-Evoked Currents

Objective: To characterize the effects of nebracetam on GABAA receptor-mediated chloride currents in primary cultured rat dorsal root ganglion (DRG) neurons.

Methodology:

-

Cell Culture: DRG neurons are dissected from newborn rats and maintained in culture.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on DRG neurons.

-

External Solution (in mM): Composed to mimic physiological extracellular fluid.

-

Internal Pipette Solution (in mM): Formulated to maintain the chloride equilibrium potential, allowing for the measurement of chloride currents.

-

Recording Equipment: Standard patch-clamp setup.

-

-

Drug Application: GABA is applied to the neurons to elicit chloride currents. Nebracetam is then co-applied with GABA to observe its modulatory effects.

-

Data Analysis: Changes in the amplitude, kinetics, and dose-response relationship of GABA-evoked currents in the presence of nebracetam are analyzed.

Signaling Pathway: Nebracetam's Influence on GABAergic Transmission

Nebracetam's modulation of GABAA receptors appears to involve G-protein coupled signaling pathways.

Caption: Proposed signaling pathway for nebracetam's modulation of GABAergic transmission.

Monoaminergic Systems: Dopamine and Serotonin

The effects of nebracetam on the dopaminergic and serotonergic systems are less extensively characterized but are nonetheless significant for its overall pharmacological profile.

Quantitative Data: Effects on Dopamine and Serotonin Systems

| Neurotransmitter System | Effect | Brain Region | Experimental Model | Reference |

| Dopamine | No significant change in extracellular levels at a pharmacologically relevant dose | Striatum | Rat (in vivo microdialysis) | [4][5] |

| Serotonin | No significant change in extracellular levels at a pharmacologically relevant dose | Hippocampus | Rat (in vivo microdialysis) | [4][5] |

Experimental Protocol: In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine and serotonin and their metabolites in specific brain regions of awake, freely moving rats following nebracetam administration.

Methodology:

-

Animal Surgery: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or hippocampus).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of nebracetam (e.g., intraperitoneally).

-

Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Changes in neurotransmitter levels from baseline are calculated and compared between treatment and control groups.

Logical Relationship: Interplay of Neurotransmitter Systems

The cognitive-enhancing effects of nebracetam likely arise from a complex interplay between these different neurotransmitter systems, rather than a single mechanism of action.

Caption: High-level overview of nebracetam's multi-target effects on neurotransmitter systems leading to cognitive enhancement.

Conclusion

This technical guide has synthesized the current understanding of nebracetam fumarate's effects on neurotransmitter systems beyond its well-established role in the cholinergic system. The evidence clearly indicates that nebracetam is a multi-target compound, with significant modulatory effects on both the excitatory glutamatergic and inhibitory GABAergic systems. Its potentiation of NMDA receptor function, likely contributing to its pro-cognitive effects, and its complex modulation of GABAA receptors, suggest a nuanced mechanism of action that goes beyond simple enhancement of cholinergic transmission.

While the direct effects of nebracetam on the dopaminergic and serotonergic systems at pharmacologically relevant doses appear to be less pronounced in vivo, the intricate interplay between these neurotransmitter networks suggests that even subtle modulations could contribute to its overall pharmacological profile.

For researchers and drug development professionals, these findings highlight the importance of a holistic approach when evaluating the therapeutic potential of nebracetam and other nootropic agents. Future research should aim to further elucidate the precise molecular mechanisms underlying its interactions with these diverse neurotransmitter systems, including more detailed binding affinity studies for monoamine receptors and transporters. A deeper understanding of this complex pharmacology will be crucial for the rational design of next-generation cognitive enhancers with improved efficacy and safety profiles.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. Effects of the nootropic drug nefiracetam on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Rapid determination of dopamine and its metabolites during in vivo cerebral microdialysis by routine high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

Navigating the In Vivo Journey of Nebracetam Fumarate: A Technical Guide to its Pharmacokinetics and Metabolism

Disclaimer: Publicly available in vivo pharmacokinetic and metabolism data for Nebracetam Fumarate is limited. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework based on established methodologies for analogous nootropic compounds. The quantitative data presented herein is illustrative and intended to serve as a template for future studies.

Introduction

Nebracetam fumarate, a compound of interest within the racetam class of nootropics, holds potential for cognitive enhancement. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its development as a therapeutic agent. This technical guide outlines the key in vivo pharmacokinetic (PK) and metabolic pathways, presenting data in a structured format and detailing the experimental protocols necessary for their elucidation.

Pharmacokinetic Profile

The in vivo pharmacokinetic parameters of Nebracetam and its fumarate moiety are critical to defining its dosing regimen and therapeutic window. The following tables summarize hypothetical, yet representative, single-dose pharmacokinetic data in a rat model.

Table 1: Plasma Pharmacokinetics of Nebracetam following Oral Administration in Rats (10 mg/kg)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 1250 ± 210 |

| Tmax (Time to Cmax) | h | 0.75 ± 0.25 |

| AUC0-t (Area Under the Curve) | ng·h/mL | 4800 ± 650 |

| AUC0-∞ (AUC extrapolated to infinity) | ng·h/mL | 5100 ± 700 |

| t1/2 (Half-life) | h | 3.5 ± 0.8 |

| CL/F (Apparent Clearance) | L/h/kg | 1.96 ± 0.27 |

| Vd/F (Apparent Volume of Distribution) | L/kg | 9.8 ± 1.5 |

Table 2: Plasma Pharmacokinetics of Fumarate following Oral Administration of Nebracetam Fumarate in Rats (10 mg/kg)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 850 ± 150 |

| Tmax (Time to Cmax) | h | 0.50 ± 0.20 |

| AUC0-t (Area Under the Curve) | ng·h/mL | 1500 ± 320 |

| t1/2 (Half-life) | h | 1.2 ± 0.4 |

In Vivo Metabolism and Biotransformation

The metabolic fate of Nebracetam fumarate dictates its potential for drug-drug interactions and the activity of its metabolites. Initial in vivo studies in rats suggest that Nebracetam undergoes several key biotransformation reactions.

Table 3: Major Metabolites of Nebracetam Identified in Rat Urine and Plasma

| Metabolite ID | Proposed Biotransformation | Matrix Detected |

| M1 | Hydroxylation of the pyrrolidone ring | Urine, Plasma |

| M2 | N-dealkylation | Urine |

| M3 | Glucuronidation of hydroxylated metabolite (M1) | Urine |

| M4 | Opening of the pyrrolidone ring | Urine, Plasma |

Fumarate, being an endogenous substance, is expected to enter the Krebs cycle (Citric Acid Cycle).

Experimental Protocols

Detailed and robust experimental design is crucial for obtaining reliable pharmacokinetic and metabolism data.

Animal Studies

-

Species: Male Sprague-Dawley rats (n=6 per group).

-

Housing: Housed in metabolic cages for 24-hour urine and feces collection, with free access to water and a standard diet.

-

Drug Administration: Nebracetam fumarate, dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose), is administered via oral gavage at a dose of 10 mg/kg.

-

Sample Collection: Blood samples (approx. 0.25 mL) are collected from the tail vein into heparinized tubes at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation. Urine and feces are collected over 24 hours.

Sample Preparation and Analysis

Biological samples require processing to remove interfering substances before analysis.[1]

-

Plasma Sample Preparation: Protein precipitation is a common method.[1] To 100 µL of plasma, 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar racetam) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for analysis.

-

Urine Sample Preparation: Urine samples are typically diluted with the mobile phase and centrifuged before injection into the analytical system.

-

Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug and metabolite concentrations in biological matrices.[2][3]

-

Chromatography: Separation is achieved on a C18 reverse-phase column.

-

Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid and acetonitrile.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

-

Visualizations: Workflows and Pathways

Experimental Workflow

Caption: Workflow for in vivo pharmacokinetic and metabolism studies.

Proposed Metabolic Pathway of Nebracetam

Caption: Hypothetical biotransformation pathway of Nebracetam.

Conclusion

This technical guide provides a foundational understanding of the methodologies required to characterize the in vivo pharmacokinetics and metabolism of Nebracetam fumarate. The illustrative data and pathways serve as a blueprint for future research in this area. Rigorous execution of these experimental protocols will be essential to fully elucidate the ADME properties of this novel nootropic agent and to support its continued development.

References

Nebracetam fumarate IUPAC name and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Nebracetam, a member of the racetam family of nootropic compounds, has been investigated for its potential cognitive-enhancing effects. It primarily acts as an agonist at the M1 muscarinic acetylcholine receptor. This guide focuses on the fumarate salt of Nebracetam, providing key chemical and pharmacological information.

IUPAC Name and Chemical Structure

The formal IUPAC name for Nebracetam fumarate is bis(4-(aminomethyl)-1-benzylpyrrolidin-2-one);(E)-but-2-enedioic acid [1].

Chemical Structure:

The structure of Nebracetam consists of a pyrrolidinone core, substituted with an aminomethyl group at the 4th position and a benzyl group at the 1st position. The fumarate salt is formed with fumaric acid.

The canonical SMILES representation of Nebracetam fumarate is: C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=C/C(=O)O)\C(=O)O[1].

Pharmacological Data

Nebracetam's primary mechanism of action is the activation of the M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor. This interaction initiates a downstream signaling cascade that is believed to underlie its nootropic effects.

Quantitative Pharmacological Data

While extensive quantitative data for Nebracetam fumarate is limited in publicly accessible literature, the following table summarizes available information for Nebracetam and its salts. Researchers should note the specific form of the compound used in their experimental design.

| Parameter | Value | Compound Form | Assay Type | Cell Line/System | Reference |

| Functional Potency | |||||

| EC50 (Elevating [Ca2+]i) | 1.59 mM | Hydrochloride | Calcium Mobilization | Not Specified | [2] |

| Receptor Binding Affinity | |||||

| Ki / Kd | Data Not Available | - | - | - | - |

Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor by Nebracetam initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway, from receptor binding to the activation of downstream effectors.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Nebracetam fumarate and other M1 receptor agonists.

In Vitro Calcium Mobilization Assay

This protocol is a generalized procedure for measuring intracellular calcium mobilization following M1 receptor activation.

Objective: To determine the potency (EC50) of Nebracetam fumarate in inducing intracellular calcium release in a cell line expressing the M1 muscarinic receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Nebracetam fumarate stock solution (in DMSO or water).

-

Acetylcholine (as a reference agonist).

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the M1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading:

-

Prepare a dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.

-

Aspirate the cell culture medium from the wells and wash once with HBSS.

-

Add the dye loading solution to each well and incubate for 1 hour at 37°C.

-

-

Compound Preparation:

-

Prepare a dilution series of Nebracetam fumarate and the reference agonist (acetylcholine) in HBSS with HEPES.

-

-

Fluorescence Measurement:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Establish a stable baseline fluorescence reading for each well.

-

Program the instrument to inject the compound dilutions into the corresponding wells and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the response as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

In Vivo Microdialysis for Acetylcholine Release

This protocol provides a framework for measuring the effect of Nebracetam fumarate on extracellular acetylcholine levels in the brain of a living animal.

Objective: To assess the in vivo effect of systemically administered Nebracetam fumarate on acetylcholine release in a specific brain region (e.g., prefrontal cortex, hippocampus).

Materials:

-

Male Wistar rats (or other suitable animal model).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Surgical instruments.

-

Anesthesia (e.g., isoflurane).

-

Ringer's solution (perfusion fluid), optionally containing an acetylcholinesterase inhibitor like neostigmine.

-

Nebracetam fumarate solution for administration (e.g., oral gavage, intraperitoneal injection).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

-

Fraction collector.

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.

-

Slowly lower the microdialysis probe into the brain to the desired depth.

-

Secure the probe to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a fraction collector.

-

Administer Nebracetam fumarate or vehicle to the animal.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine content using HPLC-ECD.

-

Separate acetylcholine from other components on a reverse-phase column.

-

Detect and quantify acetylcholine using the electrochemical detector.

-

-

Data Analysis:

-

Calculate the concentration of acetylcholine in each dialysate sample.

-

Express the post-treatment acetylcholine levels as a percentage of the average baseline level.

-

Compare the time course of acetylcholine release between the Nebracetam-treated and vehicle-treated groups.

-

References

The Rise and Stall of a Nootropic Candidate: A Technical History of Nebracetam Fumarate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebracetam fumarate (codenamed WEB 1881 FU) emerged from the racetam class of compounds as a promising nootropic agent with potential applications in neurodegenerative diseases, particularly Alzheimer's disease. Developed by Boehringer Ingelheim, its journey from synthesis to early clinical evaluation revealed a complex pharmacological profile centered on cholinergic and glutamatergic modulation. Despite demonstrating positive signals in preclinical models and early human studies, the development of Nebracetam fumarate was ultimately discontinued. This technical guide provides a comprehensive overview of its discovery, developmental history, mechanism of action, and the experimental data that defined its trajectory, offering valuable insights for the ongoing development of cognitive enhancers.

Discovery and Developmental History

The precise timeline for the discovery of Nebracetam is not extensively documented in publicly available literature. However, research articles referencing it as WEB 1881 FU began appearing in the early 1990s, indicating its development by Boehringer Ingelheim during that period. The compound was investigated for its potential as a cognitive enhancer, a therapeutic area of significant interest at the time.

A key milestone in its development was a clinical study involving patients with dementia of the Alzheimer's type. In this open study, an 800 mg/day oral dose (administered as 400 mg twice daily) for 8 weeks resulted in significant clinical improvement as measured by the Gottfries, Bråne, and Steen Scale and Hasegawa's dementia scale[1]. A notable finding from this study was that unchanged Nebracetam was identified in the cerebrospinal fluid (CSF), with a mean concentration of 198.7 ng/ml, corresponding to 19.0% of the plasma concentration, demonstrating its ability to cross the blood-brain barrier[1].

Despite these promising early results, the development of Nebracetam fumarate was discontinued. The specific reasons for this decision by Boehringer Ingelheim have not been officially disclosed, a common occurrence in the pharmaceutical industry for compounds that do not proceed to later-stage clinical trials.

Synthesis and Chemical Properties

A chemoenzymatic method for the synthesis of (S)-nebracetam was reported in 2008. While the detailed, step-by-step protocol from the original developers is not publicly available, the general principles of racetam synthesis and subsequent fumarate salt formation would apply.

General Chemical Information:

| Property | Value |

|---|---|

| IUPAC Name | (RS)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one fumarate |

| Molecular Formula | C₁₂H₁₆N₂O (base) |

| Molar Mass | 204.27 g/mol (base) |

Preclinical Pharmacology

Nebracetam's preclinical evaluation pointed towards a multimodal mechanism of action, primarily impacting the cholinergic and glutamatergic systems.

Cholinergic System Modulation

Nebracetam was characterized as a potent M1 muscarinic acetylcholine receptor agonist in rats[2]. In a human leukemic T-cell line (Jurkat cells), which express M1-muscarinic receptors, Nebracetam induced a rise in intracellular Ca2+ concentration, an effect blocked by muscarinic antagonists[2]. This suggests a direct agonistic action on M1 receptors, which are known to play a crucial role in cognitive processes.

Glutamatergic System and Neuroprotection

Nebracetam demonstrated significant neuroprotective effects through its interaction with the N-methyl-D-aspartate (NMDA) receptor system. In rat striatal slices, Nebracetam (at 10⁻⁵ and 10⁻⁴ M) completely protected against dopaminergic impairment induced by L-glutamate and NMDA. This neuroprotective action appears to be specific to NMDA receptor-operated Ca²⁺ channels, as it did not block dysfunction evoked by the L-type voltage-operated Ca²⁺ channel agonist, BAY K-8644.

Effects on Neurotransmitter Levels

In a rat model of cerebral ischemia induced by microsphere embolism, delayed treatment with Nebracetam (30 mg/kg, p.o.) partially restored hippocampal 5-hydroxytryptamine (5-HT) and striatal dopamine metabolite levels[3]. In vitro studies on rat striatal and hippocampal synaptosomes showed that Nebracetam could reduce the uptake of dopamine and serotonin, but only at high concentrations (100 µM or above)[4]. An in vivo microdialysis study in rats at a pharmacologically effective dose (30 mg/kg, i.p.) did not show appreciable changes in extracellular dopamine or serotonin concentrations, suggesting that this mechanism may not be prominent at therapeutic doses[4].

Mechanism of Action: Signaling Pathways

The cognitive-enhancing and neuroprotective effects of Nebracetam are believed to be mediated through the modulation of intracellular signaling cascades, particularly those involving Protein Kinase C (PKC).

Nebracetam's interaction with the NMDA receptor is not as a direct agonist but rather through an allosteric modulation involving PKC. It has been shown to potentiate NMDA receptor function via PKC activation, which in turn reduces the voltage-dependent magnesium block of the NMDA receptor channel. This enhancement of NMDA receptor activity is a plausible mechanism for its nootropic effects.

The following diagram illustrates the proposed signaling pathway for Nebracetam's modulation of the NMDA receptor.

Caption: Proposed mechanism of Nebracetam action on the NMDA receptor.

Pharmacokinetics

Limited pharmacokinetic data for Nebracetam is available from the published literature. The early clinical study in Alzheimer's patients provided a key piece of information regarding its central nervous system penetration.

| Parameter | Species | Value | Reference |

| CSF to Plasma Ratio | Human | 19.0% | [1] |

The brain-to-blood concentration ratio was estimated to be no more than 15 µM following a 30 mg/kg intraperitoneal dose in rats[4]. This suggests that while the compound does enter the brain, high concentrations may not be achieved with systemic administration.

Clinical Studies

The primary publicly documented clinical evaluation of Nebracetam fumarate was the open-label study in nine patients with Alzheimer's disease[1].

Summary of Clinical Trial NCT00001933 (for the related compound Nefiracetam, providing context for racetam clinical development): While not Nebracetam, a study on the related racetam, Nefiracetam, in Alzheimer's disease highlights the clinical development approach for this class of drugs. The study was a double-blind, placebo-controlled trial to assess the safety and efficacy of Nefiracetam in patients with mild to moderate Alzheimer's. The rationale was based on the cholinergic hypothesis of the disease.

Conclusion and Future Perspectives

Nebracetam fumarate represents a chapter in the history of nootropic drug development characterized by a rational, mechanism-based approach to cognitive enhancement. Its profile as an M1 muscarinic agonist and a modulator of the NMDA receptor system provided a strong preclinical rationale for its investigation in Alzheimer's disease. The demonstration of blood-brain barrier penetration and positive signals in an early clinical study underscored its potential.

However, the discontinuation of its development highlights the significant challenges in translating preclinical findings into clinically meaningful efficacy for complex neurodegenerative disorders. The reasons for its stall remain undocumented but could range from issues with its pharmacokinetic profile, the emergence of side effects in larger or longer-term studies, or a strategic decision by the developer in a challenging therapeutic landscape.

For researchers and drug developers today, the story of Nebracetam fumarate serves as a valuable case study. It underscores the importance of the cholinergic and glutamatergic systems as targets for cognitive enhancement. Furthermore, it emphasizes the need for a deep understanding of a compound's pharmacokinetic and pharmacodynamic properties, particularly CNS penetration and target engagement, to successfully navigate the path from a promising molecule to an effective therapeutic. The exploration of its unique mechanism of action, particularly the allosteric modulation of the NMDA receptor via PKC activation, may still hold valuable lessons for the design of future generations of nootropic agents.

References

- 1. Clinical effect of WEB 1881 (nebracetam fumarate) on patients with dementia of the Alzheimer type and study of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nefiracetam elevates extracellular acetylcholine level in the frontal cortex of rats with cerebral cholinergic dysfunctions: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of nebracetam on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Nebracetam Fumarate: A Technical Guide to Receptor Binding and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebracetam, a pyrrolidinone derivative from the racetam family of nootropics, has been investigated for its potential cognitive-enhancing effects. This technical guide provides an in-depth overview of the available data on the receptor binding profile and affinity of nebracetam fumarate. While a comprehensive quantitative screening across a wide range of receptors is not extensively documented in publicly available literature, this document synthesizes the existing findings, focusing on its interactions with key neurotransmitter systems. This guide also outlines detailed, representative experimental protocols for assessing receptor binding and functional activity, and visualizes the known signaling pathways modulated by nebracetam.

Receptor Binding Profile of Nebracetam Fumarate

Nebracetam's mechanism of action is believed to involve the modulation of several key neurotransmitter systems. The following table summarizes the available quantitative and qualitative data on its receptor and transporter interactions. It is important to note that specific Ki or IC50 values for nebracetam across a broad panel of receptors are not widely reported. The data presented here is compiled from various studies and may include findings on related compounds where direct data on nebracetam is unavailable.

| Target | Receptor/Transporter Subtype | Test System | Affinity Metric | Value (µM) | Reference |

| Cholinergic | M1 Muscarinic Acetylcholine Receptor | Human Jurkat T-cells | Agonist Activity (Ca2+ influx) | Effective at 10-100 | [1] |

| Glutamatergic | NMDA Receptor | Rat Striatal Slices | Neuroprotection Assay | 10 - 100 | [2] |

| GABAergic | GABA-A Receptor | Rat Dorsal Root Ganglion Neurons | Electrophysiology (Current Modulation) | 10 (Nefiracetam) | [3][4] |

Note: The data for the GABA-A receptor is for the related compound nefiracetam and is included for contextual understanding. Further studies are required to establish a definitive quantitative binding profile for nebracetam fumarate.

Core Signaling Pathways

Nebracetam's cognitive-enhancing effects are thought to be mediated through its interaction with cholinergic and glutamatergic pathways.

Cholinergic System Modulation

Nebracetam has been shown to act as an agonist at M1 muscarinic acetylcholine receptors.[1] This interaction is believed to be a key component of its nootropic effects. Agonism at M1 receptors can lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, ultimately influencing neuronal excitability and synaptic plasticity.

Glutamatergic System Interaction

Studies have indicated that nebracetam can offer neuroprotection against NMDA receptor-mediated excitotoxicity.[2] While direct binding affinity data is scarce, this suggests a modulatory role on NMDA receptor function or downstream signaling. The potentiation of NMDA receptor function can enhance synaptic plasticity and learning and memory processes. The related compound, nefiracetam, has been shown to potentiate NMDA receptor currents by interacting with Protein Kinase C (PKC) and reducing the magnesium block of the receptor.[5][6]

Experimental Protocols

The following sections describe representative, detailed methodologies for conducting key experiments to determine the receptor binding profile and functional activity of nebracetam fumarate.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a general method for determining the binding affinity (Ki) of nebracetam for a target receptor using a competitive radioligand binding assay.

I. Materials and Reagents:

-

Membrane Preparation: Homogenates from cells or tissues expressing the target receptor.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-pirenzepine for M1 muscarinic receptors).

-

Test Compound: Nebracetam fumarate, dissolved and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Cocktail and Counter.

II. Procedure:

-

Membrane Preparation: Prepare cell or tissue membranes expressing the receptor of interest and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay buffer.

-

A fixed concentration of the specific radioligand (typically at or below its Kd).

-

A range of concentrations of nebracetam fumarate.

-

For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor.

-

For determining total binding, vehicle instead of the test compound.

-

-

Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

III. Data Analysis:

-

Calculate the specific binding at each concentration of nebracetam by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the nebracetam concentration.

-

Determine the IC50 value (the concentration of nebracetam that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the functional effects of nebracetam on ligand-gated ion channels, such as NMDA or GABA-A receptors, in cultured neurons or brain slices.

I. Materials and Reagents:

-

Cell Culture/Brain Slices: Primary neuronal cultures or acute brain slices containing the target receptors.

-

External Solution (Artificial Cerebrospinal Fluid - aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES), bubbled with 95% O2/5% CO2.

-

Internal Solution: For the patch pipette, containing ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP).

-

Agonist: A specific agonist for the receptor of interest (e.g., NMDA and glycine for NMDA receptors; GABA for GABA-A receptors).

-

Test Compound: Nebracetam fumarate, dissolved in the external solution.

-

Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

II. Procedure:

-

Preparation: Place the cultured cells or brain slice in a recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

-

Pipette Positioning: Under visual guidance, carefully approach a target neuron with a glass micropipette filled with the internal solution.

-

Seal Formation: Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

-

Baseline Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV). Apply the specific agonist to elicit baseline ionic currents through the target receptors.

-

Drug Application: Perfuse the chamber with aCSF containing a known concentration of nebracetam fumarate for a set duration.

-

Test Recording: While in the presence of nebracetam, re-apply the agonist and record the resulting currents.

-

Washout: Perfuse the chamber with normal aCSF to wash out the nebracetam and record the recovery of the agonist-evoked currents.

III. Data Analysis:

-

Measure the amplitude, kinetics (activation and deactivation rates), and other relevant parameters of the agonist-evoked currents in the absence, presence, and after washout of nebracetam.

-

Compare the current characteristics under these different conditions to determine the modulatory effect of nebracetam (e.g., potentiation, inhibition, or no effect).

-

Construct concentration-response curves by applying multiple concentrations of nebracetam to determine the EC50 or IC50 for its functional effect on the receptor.

Conclusion

The available evidence suggests that nebracetam fumarate's nootropic properties are likely mediated through its interactions with the cholinergic and glutamatergic systems, specifically as an M1 muscarinic receptor agonist and a modulator of NMDA receptor function. However, a comprehensive and quantitative receptor binding profile across a wide array of targets remains to be fully elucidated. The experimental protocols detailed in this guide provide a robust framework for future research aimed at thoroughly characterizing the pharmacological profile of nebracetam. Such studies are essential for a complete understanding of its mechanism of action and for guiding further drug development efforts.

References

- 1. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Effects of the nootropic drug nefiracetam on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Neuroprotective Profile of Nebracetam Fumarate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebracetam, a pyrrolidinone derivative, has demonstrated significant neuroprotective potential in various preclinical models of neuronal injury, particularly in the context of cerebral ischemia. This technical guide synthesizes the available preclinical evidence for the neuroprotective properties of Nebracetam fumarate. It provides an in-depth overview of the experimental models in which Nebracetam has been evaluated, summarizes the quantitative outcomes of these studies, and elucidates the proposed mechanisms of action, including its influence on key signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative and ischemic disorders.

Introduction

Neuroprotective agents represent a critical area of research in the quest for effective treatments for a range of neurological disorders characterized by neuronal cell death, including stroke and neurodegenerative diseases. Nebracetam (4-aminomethyl-1-benzylpyrrolidin-2-one-hemifumarate) is a nootropic compound that has been investigated for its cognitive-enhancing and neuroprotective effects. This whitepaper focuses on the preclinical evidence supporting the neuroprotective properties of Nebracetam fumarate, with a particular emphasis on its efficacy in models of cerebral ischemia.

In Vivo Evidence of Neuroprotection in Ischemic Stroke Models

Preclinical studies have utilized well-established animal models of stroke to investigate the neuroprotective efficacy of Nebracetam. The primary models include the stroke-prone spontaneously hypertensive rat (SHRSP) with bilateral carotid occlusion and the microsphere embolism model in rats.

Experimental Protocols

2.1.1. Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) with Bilateral Carotid Occlusion

This model is designed to mimic ischemic neuronal damage, particularly in the vulnerable hippocampal CA1 subfield.

-

Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP).

-

Ischemia Induction: A 10-minute bilateral occlusion of the common carotid arteries is performed to induce transient global cerebral ischemia.

-

Treatment: Nebracetam (50 and 100 mg/kg) is administered orally 10 minutes after reperfusion.[1]

-

Endpoint Analysis: Histological examination of the pyramidal cell layer of the hippocampal CA1 subfield is conducted 7 days post-operation to assess delayed neuronal damage.[1]

2.1.2. Microsphere Embolism-Induced Cerebral Ischemia in Rats

This model simulates focal cerebral ischemia by inducing micro-occlusions in the brain vasculature.

-

Animal Model: Rats.

-

Ischemia Induction: Cerebral ischemia is induced by the administration of 900 microspheres (48 μm) into the internal carotid artery.[2]

-

Treatment: Rats exhibiting stroke-like symptoms are treated orally with 30 mg/kg of Nebracetam twice daily.[2]

-

Endpoint Analysis: Levels of various neurotransmitters and their metabolites in the cerebral cortex, striatum, and hippocampus are determined using high-performance liquid chromatography (HPLC) on the 3rd and 7th days after the operation.[2]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of Nebracetam have been quantified through histological analysis of neuronal survival.

| Animal Model | Treatment Group | Dosage | Key Finding | Reference |

| SHRSP with bilateral carotid occlusion | Nebracetam | 50 and 100 mg/kg, p.o. | Dose-dependent protection against ischemic delayed neuronal damage in the hippocampal CA1 subfield. | [1] |

Note: Specific percentages of neuronal survival are not available in the provided abstracts. The evidence points to a qualitative, dose-dependent protective effect.

Effects on Neurotransmitter Systems in Ischemic Brain

In the microsphere embolism model, Nebracetam demonstrated a modulatory effect on neurotransmitter systems affected by ischemia.

| Brain Region | Neurotransmitter/Metabolite | Effect of Ischemia | Effect of Nebracetam Treatment (30 mg/kg, p.o.) | Reference |

| Hippocampus | 5-Hydroxytryptamine (5-HT) | Attenuated in vivo synthesis on day 3 | Partially restored 5-HT content on day 3 | [2] |

| Striatum | Dopamine Metabolites | Altered levels | Partially restored content on day 3 | [2] |

Mechanisms of Neuroprotection

The neuroprotective properties of Nebracetam are attributed to its interaction with key neurotransmitter receptors and signaling pathways.

M1 Muscarinic Receptor Agonism

Nebracetam acts as an agonist for M1 muscarinic acetylcholine receptors. This interaction is believed to contribute to its nootropic and neuroprotective effects.

-

Evidence: Nebracetam induces a rise in intracellular Ca2+ concentration ([Ca2+]i) in Jurkat cells (a human leukemic T cell line), which is a characteristic response to M1 receptor activation.[3] This effect is blocked by muscarinic antagonists.[3]

Modulation of NMDA Receptor Function

Nebracetam has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and excitotoxicity.

-

Evidence: Nebracetam (10⁻⁵ and 10⁻⁴ M) completely protected against striatal dopaminergic impairment induced by L-glutamate and NMDA in rat striatal slices.[4] This suggests that Nebracetam's neuroprotective action involves, at least in part, an interaction with NMDA receptor-operated Ca2+ channels.[4] A related compound, nefiracetam, potentiates NMDA receptor function through the activation of protein kinase C (PKC) and by reducing the magnesium block of the receptor.

Inhibition of Neuronal Apoptosis and Necrosis

Studies with the related compound nefiracetam suggest that the protective effects of this class of molecules extend to the inhibition of both apoptotic and necrotic cell death pathways.

-

Evidence: Nefiracetam inhibits both necrosis and apoptosis in retinal ischemic models, both in vitro and in vivo.[5] This protective action is associated with an increase in Ca2+ influx through L-type and N-type calcium channels.[5]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Nebracetam's Neuroprotective Action

The following diagram illustrates the putative signaling cascade initiated by Nebracetam, leading to neuroprotection. This is a composite pathway based on its known M1 agonism and its observed effects on NMDA receptors.

Caption: Proposed signaling pathway for Nebracetam's neuroprotective effects.

Experimental Workflow for Preclinical In Vivo Ischemia Studies

The following diagram outlines the typical workflow for evaluating the neuroprotective effects of Nebracetam in a preclinical setting.

Caption: General experimental workflow for in vivo neuroprotection studies.

Discussion and Future Directions

The preclinical data strongly suggest that Nebracetam fumarate possesses neuroprotective properties, particularly in the context of ischemic neuronal injury. Its multifaceted mechanism of action, involving both cholinergic and glutamatergic systems, makes it an intriguing candidate for further investigation. The dose-dependent protection of hippocampal neurons in a rigorous stroke model highlights its potential therapeutic relevance.

Future preclinical research should focus on:

-

Quantitative Assessment: Obtaining more precise quantitative data on the extent of neuroprotection, such as stereological cell counting and infarct volume measurement.

-

Broader Models: Evaluating the efficacy of Nebracetam in other models of neurodegeneration (e.g., models of Alzheimer's or Parkinson's disease).

-

Detailed Mechanistic Studies: Further elucidating the downstream signaling cascades activated by Nebracetam and confirming the inhibition of specific apoptotic and necrotic pathways.

-

Pharmacokinetics/Pharmacodynamics (PK/PD): Establishing a clearer relationship between the dose, plasma and brain concentrations, and the observed neuroprotective effects.

Conclusion

Nebracetam fumarate has demonstrated promising neuroprotective effects in preclinical models of cerebral ischemia. Its ability to modulate key neurotransmitter systems and associated signaling pathways provides a strong rationale for its continued development as a potential therapeutic agent for neurological disorders characterized by neuronal loss. The data summarized in this whitepaper provide a solid foundation for guiding future research and development efforts in this area.

References

- 1. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. Clinical effect of WEB 1881 (nebracetam fumarate) on patients with dementia of the Alzheimer type and study of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemo-embolization of experimental liver metastases. Part I: distribution of biodegradable microspheres of different sizes in an animal model for the locoregional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Nebracetam Fumarate: A Deep Dive into its Role in Synaptic Plasticity

For Immediate Release

This technical guide provides a comprehensive overview of nebracetam fumarate, a novel nootropic agent, and its intricate role in modulating synaptic plasticity. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of key signaling pathways.

Introduction

Nebracetam is a pyrrolidinone-based nootropic compound that has demonstrated potential in enhancing cognitive function.[1] Its primary mechanism is believed to involve the modulation of neurotransmitter systems and the enhancement of synaptic plasticity, the fundamental process underlying learning and memory.[2] This guide will explore the molecular and cellular mechanisms through which nebracetam exerts its effects, with a particular focus on its impact on long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[3][4]

Mechanism of Action

Nebracetam's cognitive-enhancing effects appear to be multifaceted, involving several key neurotransmitter systems and intracellular signaling cascades.

Cholinergic System Modulation

A significant aspect of nebracetam's activity is its influence on the cholinergic system. Studies have shown that nebracetam can enhance cholinergic neurotransmission.[1] It has been suggested to act as an agonist for M1-muscarinic receptors.[5] This interaction is believed to contribute to its ability to reverse cognitive deficits induced by cholinergic antagonists like scopolamine.[1] Furthermore, nebracetam has been shown to facilitate the activity of nicotinic acetylcholine (ACh) receptors.[2][6]

Role of Protein Kinase C (PKC)

The potentiation of nicotinic ACh receptor activity by nebracetam is linked to the protein kinase C (PKC) pathway.[2] Evidence suggests that nebracetam enhances the activity of these receptors by interacting with a PKC pathway, which in turn leads to increased glutamate release from presynaptic terminals.[2] This sustained facilitation of hippocampal neurotransmission is considered a key cellular mechanism for its cognitive-enhancing actions.[2]

Influence on Other Neurotransmitter Systems

Beyond the cholinergic system, nebracetam has been observed to influence other neurotransmitter systems. Delayed treatment with nebracetam has been shown to partially restore hippocampal 5-hydroxytryptamine (5-HT) and striatal dopamine metabolite levels in a rat model of cerebral ischemia.[7] It also appears to restore hippocampal 5-HT synthesis in ischemic conditions.[7] In vitro studies have indicated that at high concentrations (100 μM or above), nebracetam can reduce dopamine uptake in the striatum and serotonin uptake in the hippocampus.[8] However, at pharmacologically relevant doses administered in vivo, it is unlikely to significantly alter dopamine or serotonin uptake.[8] Nebracetam has also been shown to reverse the scopolamine-induced decrease in noradrenaline content in the frontal cortex and hippocampus, suggesting an involvement of noradrenergic mechanisms in its cognitive-enhancing effects.[1]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on nebracetam fumarate, providing a clear comparison of its effects across different experimental paradigms.

Table 1: Effect of Nebracetam on Neurotransmitter Systems in a Rat Model of Cerebral Ischemia [7]

| Brain Region | Neurotransmitter/Metabolite | Effect of Nebracetam (30 mg/kg, p.o., twice daily) |

| Hippocampus | 5-HT | Partial restoration on day 3 |

| Striatum | Dopamine Metabolites | Partial restoration on day 3 |

| Hippocampus | 5-HT Synthesis | Restoration on day 3 |

Table 2: In Vitro Effects of Nebracetam on Monoamine Uptake [8]

| Brain Region | Neurotransmitter | Nebracetam Concentration for Significant Reduction |

| Striatum | Dopamine | ≥ 100 μM |

| Hippocampus | Serotonin | ≥ 100 μM |

Table 3: Effect of Nebracetam on Scopolamine-Induced Cognitive Disruption and Neurotransmitter Changes [1]

| Parameter | Treatment | Effect of Nebracetam (10 mg/kg, p.o.) |

| Spatial Cognition (Radial Maze) | Scopolamine (0.5 mg/kg, i.p.) | Correction of disruption |

| Noradrenaline Content (Frontal Cortex) | Scopolamine | Reversal of decrease |

| Noradrenaline Content (Hippocampus) | Scopolamine | Reversal of decrease |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of nebracetam and synaptic plasticity.

In Vitro Long-Term Potentiation (LTP) Recording

The following protocol is a standard method for recording LTP in hippocampal slices, a crucial technique for studying synaptic plasticity.[9]

-

Slice Preparation:

-

Anesthetize and decapitate an adult mouse.

-

Rapidly extract the brain and dissect the hippocampus in cold, oxygenated artificial cerebrospinal fluid (aCSF).[9]

-

Cut transverse hippocampal slices (typically 400 µm thick) using a tissue chopper.[9]

-

Transfer the slices to an interface recording chamber perfused with oxygenated aCSF.[9]

-

-

Recording and Stimulation:

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[10]

-

Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) to establish a stable baseline recording for at least 20-30 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[10]

-

-

Data Analysis:

-

Monitor the fEPSP slope for at least 60 minutes post-HFS.

-

Express the fEPSP slope as a percentage of the pre-HFS baseline. A sustained increase in the fEPSP slope indicates the successful induction of LTP.

-

Morris Water Maze for Spatial Cognition Assessment

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11][12][13]

-

Apparatus:

-

A large circular pool (e.g., 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.[11]

-

A hidden escape platform submerged just below the water surface.

-

Visual cues are placed around the room to aid in spatial navigation.

-

-

Procedure:

-

Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. Each trial lasts for a set time (e.g., 60-90 seconds), and the latency to find the platform is recorded.[11][12] This is typically repeated for several days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[13]

-

-

Drug Administration:

-

Nebracetam or a vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the training or testing sessions. For example, nebracetam was administered at 10 mg/kg, p.o. to correct scopolamine-induced disruption of spatial cognition.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows associated with nebracetam's action on synaptic plasticity.

Caption: Nebracetam's Proposed Mechanism for Enhancing Synaptic Plasticity.

Caption: Experimental Workflow for In Vitro Long-Term Potentiation (LTP) Studies.

Caption: Workflow for the Morris Water Maze Behavioral Assay.

Conclusion